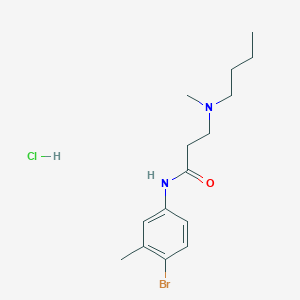
N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as cyclohexanecarboxamides, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to modulate the activity of several neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anticonvulsant properties, this compound has been shown to modulate the activity of several ion channels and receptors, including the NMDA receptor and the TRPV1 receptor. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. This compound has also been extensively studied in animal models, making it a well-characterized compound for use in preclinical studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Several future directions for research on N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide have been proposed. One area of interest is the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have shown that this compound exhibits potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, this compound has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(24)22-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,19,23H,2,5-6,11-12,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZASKQHNPXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3948503.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3948511.png)

![N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3948519.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine oxalate](/img/structure/B3948527.png)
![3,5-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3948535.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)

![6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate](/img/structure/B3948590.png)